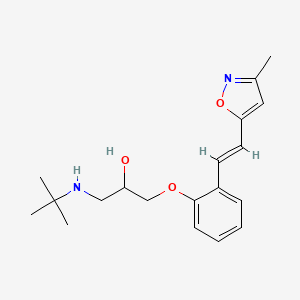
CompB
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of J-113397 involves multiple steps, starting from commercially available precursors. One of the documented synthetic routes includes the following steps :
Condensation Reaction: 1-Benzyl-3-methoxycarbonyl-4-piperidone reacts with o-phenylenediamine to form an intermediate.
Boc Protection: The intermediate is treated with Boc anhydride followed by trifluoroacetic acid to protect the amine group.
Alkylation: The protected intermediate undergoes alkylation with iodoethane in the presence of a base.
Reduction: The enamine is reduced using magnesium metal in methanol to predominantly yield the trans isomer.
Catalytic Hydrogenation: The benzyl group is removed via catalytic hydrogenation.
Reductive Amination: The resulting compound undergoes reductive amination with cyclooctanecarbaldehyde.
Final Reduction: The ester group is reduced using lithium aluminium hydride to yield J-113397.
Industrial Production Methods
While specific industrial production methods for J-113397 are not widely documented, the synthesis typically involves scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. Industrial synthesis would likely employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
J-113397 can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the hydroxymethyl group.
Reduction: Reduction of the ester group to an alcohol.
Substitution: Alkylation and reductive amination steps in its synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminium hydride for ester reduction.
Substitution: Iodoethane for alkylation, and cyclooctanecarbaldehyde for reductive amination.
Major Products
The major product from these reactions is J-113397 itself, with intermediates formed at each step of the synthesis.
Scientific Research Applications
J-113397 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the nociceptin receptor and its interactions.
Biology: Helps in understanding the physiological roles of nociceptin/orphanin FQ in pain modulation, stress response, and other central nervous system functions.
Medicine: Investigated for its potential in treating conditions like pain, anxiety, and addiction.
Industry: Utilized in the development of new therapeutic agents targeting the nociceptin receptor.
Mechanism of Action
J-113397 exerts its effects by selectively binding to the nociceptin receptor (ORL1), thereby blocking the action of nociceptin/orphanin FQ. This inhibition prevents the activation of downstream signaling pathways that are involved in pain perception and other central nervous system functions . The compound’s high selectivity for the ORL1 receptor over other opioid receptors makes it a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
- JTC-801
- LY-2940094
- SB-612,111
- Trap-101
Uniqueness
J-113397 is unique due to its high selectivity and potency as an ORL1 receptor antagonist. Unlike other opioid receptor antagonists, it does not significantly interact with the mu, kappa, or delta opioid receptors, making it highly specific for studying the nociceptin receptor .
If you have any more questions or need further details, feel free to ask!
Properties
CAS No. |
256640-45-6 |
|---|---|
Molecular Formula |
C24H37N3O2 |
Molecular Weight |
399.6 g/mol |
IUPAC Name |
1-[(3R,4R)-1-(cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one |
InChI |
InChI=1S/C24H37N3O2/c1-2-26-22-12-8-9-13-23(22)27(24(26)29)21-14-15-25(17-20(21)18-28)16-19-10-6-4-3-5-7-11-19/h8-9,12-13,19-21,28H,2-7,10-11,14-18H2,1H3/t20-,21+/m0/s1 |
InChI Key |
MBGVUMXBUGIIBQ-LEWJYISDSA-N |
SMILES |
CCN1C2=CC=CC=C2N(C1=O)C3CCN(CC3CO)CC4CCCCCCC4 |
Isomeric SMILES |
CCN1C2=CC=CC=C2N(C1=O)[C@@H]3CCN(C[C@H]3CO)CC4CCCCCCC4 |
Canonical SMILES |
CCN1C2=CC=CC=C2N(C1=O)C3CCN(CC3CO)CC4CCCCCCC4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl)-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one CompB J 113397 J-113397 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![17-Ethynyl-17-hydroxy-7,13-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1672627.png)












![(2S)-2-[(2S)-2-[(4-cyanophenyl)formamido]-3-[4-(phosphonooxy)phenyl]propanamido]-4-methylpentanoic acid](/img/structure/B1672648.png)
